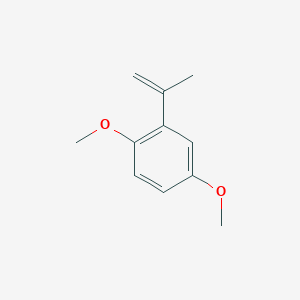

1,4-dimethoxy-2-(prop-1-en-2-yl)benzene

Descripción

Structural Classification and Nomenclature within Substituted Aromatic Systems

From a structural standpoint, 1,4-dimethoxy-2-(prop-1-en-2-yl)benzene is classified as a trisubstituted benzene (B151609) derivative. The parent structure is a benzene ring, which is an aromatic hydrocarbon. nih.gov It features two methoxy (B1213986) (-OCH₃) groups and one isopropenyl (-C(CH₃)=CH₂) group attached to the aromatic core.

The nomenclature of this compound follows the IUPAC (International Union of Pure and Applied Chemistry) system. The benzene ring is the parent name. The substituents are numbered to give the lowest possible locants. In this case, the methoxy groups are at positions 1 and 4, and the isopropenyl group is at position 2. This numbering scheme ensures the principal functional groups (ethers in this case) are given priority. The isopropenyl group is also sometimes referred to as a 1-methylethenyl group. wisc.edu

The arrangement of the substituents on the benzene ring is crucial to its chemical identity. The 1,4-dimethoxy substitution pattern is also known as a para substitution. The presence of the isopropenyl group at the 2-position introduces asymmetry to the molecule. The methoxy groups are electron-donating groups, which activate the aromatic ring towards electrophilic substitution. acs.org The isopropenyl group, being an unsaturated hydrocarbon, can also participate in various addition and polymerization reactions.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 72667-91-5 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Canonical SMILES | CC(=C)C1=C(C=CC(=C1)OC)OC |

| InChI | InChI=1S/C11H14O2/c1-8(2)10-7-9(12-3)5-6-11(10)13-4/h5-7H,1H2,2-4H3 |

| InChIKey | NRYABSONPPTOIQ-UHFFFAOYSA-N |

An interactive data table with the fundamental properties of this compound.

Historical Context and Preliminary Research Landscape of Aryl Isopropenyl Ethers

The study of aryl ethers, the broader class to which this compound belongs, has a rich history dating back to the development of fundamental organic synthesis methods. The Williamson ether synthesis, discovered in the 19th century, provided one of the earliest and most versatile methods for preparing ethers by reacting an alkoxide with a primary alkyl halide. msu.edu This reaction, however, is not always suitable for the synthesis of aryl ethers, especially those with bulky substituents.

Another significant historical method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol. msu.edu These foundational reactions paved the way for the exploration of a wide variety of aryl ethers, including those with unsaturated side chains like the isopropenyl group.

Research into aryl isopropenyl ethers specifically has been driven by their potential as monomers in polymerization reactions and as intermediates in organic synthesis. The isopropenyl group offers a site for addition polymerization, potentially leading to polymers with unique properties conferred by the substituted aromatic moiety. While extensive research has been conducted on the polymerization of diisopropenylbenzene, the study of mono-isopropenyl substituted aryl ethers is less documented. nist.gov

Significance in Contemporary Organic and Material Sciences

While specific research on this compound is limited, the significance of this compound and its analogs can be inferred from the broader applications of dimethoxybenzene derivatives and aryl ethers in modern science.

In organic synthesis, dimethoxybenzene derivatives are valuable intermediates. The methoxy groups can act as protecting groups for hydroxyl functionalities and can also direct the regioselectivity of further substitution reactions on the aromatic ring. For instance, the parent compound, 1,4-dimethoxybenzene (B90301), is used in the synthesis of certain pharmaceuticals. nist.gov The isopropenyl group in the target molecule provides a handle for further chemical transformations, such as oxidation, reduction, or addition reactions, allowing for the construction of more complex molecular architectures.

In material sciences, poly(aryl ether) resins are known for their excellent thermal stability, mechanical properties, and electrical insulation. rsc.org The incorporation of specific substituents, such as isopropyl groups, into poly(aryl ether) structures has been explored as a strategy to modify their properties, for example, to lower the dielectric constant for applications in microelectronics. rsc.org The isopropenyl group of this compound makes it a potential monomer for the synthesis of novel polymers. The resulting polymers would feature a dimethoxybenzene pendant group, which could impart specific properties such as thermal stability or unique optical characteristics to the material. The development of new redox-active materials based on substituted 1,4-dimethoxybenzene for applications in non-aqueous flow batteries is an active area of research, highlighting the importance of understanding the electrochemical properties of such derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dimethoxy-2-prop-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10-7-9(12-3)5-6-11(10)13-4/h5-7H,1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYABSONPPTOIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275789 | |

| Record name | 1,4-Dimethoxy-2-(1-methylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72667-91-5 | |

| Record name | 1,4-Dimethoxy-2-(1-methylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72667-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethoxy-2-(1-methylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dimethoxy 2 Prop 1 En 2 Yl Benzene and Its Analogs

Synthesis of 1,4-Dimethoxy-2-(prop-1-en-2-yl)benzene from Precursors

Building upon the strategies of installing precursor functional groups, specific pathways can be delineated to achieve the final target molecule.

Conversion from Related Alkylbenzene Derivatives

A viable synthetic route begins with the isopropyl analog, 1,4-dimethoxy-2-isopropylbenzene. This precursor can be synthesized via Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with an isopropylating agent like isopropyl bromide or propene in the presence of a Lewis acid catalyst.

The conversion of the isopropyl group to the isopropenyl group is achieved through catalytic dehydrogenation at elevated temperatures. This industrial process often utilizes catalysts based on iron oxides, sometimes promoted with other metals like potassium or magnesium, in the presence of steam. google.com The steam acts to regenerate the catalyst and shift the equilibrium towards the products. google.com

Specific Reaction Pathways for Isopropenyl Group Formation

A more common and versatile laboratory-scale synthesis involves the conversion of a ketone intermediate.

Friedel-Crafts Acylation: 1,4-dimethoxybenzene is treated with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This electrophilic aromatic substitution yields 2-acetyl-1,4-dimethoxybenzene. nih.gov

Conversion of the Ketone to the Alkene: The acetyl group of 2-acetyl-1,4-dimethoxybenzene can be converted into the isopropenyl group via two primary methods:

Grignard Reaction followed by Dehydration: The ketone is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This nucleophilic addition to the carbonyl group produces a tertiary alcohol, 2-(1,4-dimethoxyphenyl)propan-2-ol. masterorganicchemistry.com Subsequent acid-catalyzed dehydration of this alcohol readily eliminates a molecule of water to form the desired alkene, this compound. The stability of the resulting conjugated system favors the formation of the isopropenyl group.

Wittig Reaction: The Wittig reaction provides a direct method for converting a ketone into an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org The ketone, 2-acetyl-1,4-dimethoxybenzene, is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide is typically prepared by treating methyltriphenylphosphonium (B96628) bromide with a strong base like n-butyllithium. libretexts.org The reaction forms a four-membered oxaphosphetane intermediate, which rapidly decomposes to yield the alkene and the highly stable triphenylphosphine (B44618) oxide, driving the reaction to completion. libretexts.orgmasterorganicchemistry.com

| Starting Material | Intermediate(s) | Reaction(s) | Final Product |

| 1,4-Dimethoxy-2-isopropylbenzene | None | Catalytic Dehydrogenation | This compound |

| 1,4-Dimethoxybenzene | 2-Acetyl-1,4-dimethoxybenzene; 2-(1,4-Dimethoxyphenyl)propan-2-ol | Friedel-Crafts Acylation; Grignard Reaction; Dehydration | This compound |

| 1,4-Dimethoxybenzene | 2-Acetyl-1,4-dimethoxybenzene; Methyltriphenylphosphonium salt | Friedel-Crafts Acylation; Wittig Reaction | This compound |

Derivatization from this compound

The isopropenyl group in this compound is a versatile functional handle for further molecular transformations. The electron-rich double bond is susceptible to a variety of addition reactions.

Hydrogenation: The most straightforward derivatization is the reduction of the double bond. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, will saturate the isopropenyl group to yield the corresponding alkyl derivative, 1,4-dimethoxy-2-isopropylbenzene. researchgate.net This reaction is essentially the reverse of the dehydrogenation pathway described in section 2.2.1.

Oxidative Cleavage: The alkene can be cleaved oxidatively. Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) would cleave the double bond to yield the ketone 2-acetyl-1,4-dimethoxybenzene and formaldehyde (B43269). A workup with an oxidizing agent (e.g., hydrogen peroxide) would yield the same ketone.

Electrophilic Addition: The double bond can undergo electrophilic addition with hydrohalic acids like hydrogen bromide (HBr). Following Markovnikov's rule, the bromine atom would add to the more substituted carbon, and the hydrogen to the terminal carbon, resulting in the formation of 2-(2-bromo-propan-2-yl)-1,4-dimethoxybenzene.

Hydration: Acid-catalyzed hydration (e.g., using dilute sulfuric acid) would add water across the double bond, regenerating the tertiary alcohol, 2-(1,4-dimethoxyphenyl)propan-2-ol, in accordance with Markovnikov's rule.

Chemical Transformations of the Isopropenyl Moiety, including Hydrogenation to Isopropylbenzene Derivatives

The isopropenyl group, an unsaturated hydrocarbon chain, is amenable to a variety of addition reactions, allowing for the introduction of diverse functional groups.

Hydrogenation: The most straightforward transformation is the saturation of the double bond via hydrogenation to yield the corresponding isopropylbenzene derivative. This reaction converts this compound into 1,4-dimethoxy-2-isopropylbenzene. Catalytic hydrogenation is a common method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Another documented method involves a dissolving metal reduction, using sodium in a mixture of ethanol (B145695), ammonia (B1221849), and diethyl ether, which has been reported to achieve a yield of 86%. rsc.org The conversion to the isopropyl derivative can be an important strategic step, for instance, to prevent the isopropenyl group from undergoing undesired side reactions during subsequent modifications to the aromatic ring.

Other Transformations: Beyond simple saturation, the isopropenyl double bond can undergo several other synthetically useful transformations:

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed systems. organic-chemistry.orgyoutube.com For instance, using a Ti-SiO₂ catalyst with a hydroperoxide can facilitate epoxidation. google.comgoogle.com This introduces a reactive three-membered ring that can be opened by various nucleophiles to install new functionalities.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. byjus.comyoutube.com Reductive workup (e.g., with zinc and water) of the resulting ozonide would cleave the isopropenyl group, yielding a ketone (in this case, 2-acetyl-1,4-dimethoxybenzene) and formaldehyde. youtube.com This reaction provides a route to carbonyl compounds from alkenes.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond. Treatment with a borane (B79455) reagent (e.g., BH₃ in THF) followed by oxidation with hydrogen peroxide and a base (e.g., NaOH) would yield 2-(1,4-dimethoxyphenyl)propan-1-ol.

Below is a table summarizing potential transformations of the isopropenyl group.

| Reaction | Reagents | Product | Notes |

| Hydrogenation | H₂, Pd/C catalyst | 1,4-Dimethoxy-2-isopropylbenzene | Saturates the double bond. |

| Hydrogenation | Na, NH₃, EtOH, Et₂O | 1,4-Dimethoxy-2-isopropylbenzene | A dissolving metal reduction method with a reported 86% yield. rsc.org |

| Epoxidation | m-CPBA | 2-(1,4-Dimethoxyphenyl)-2-methyloxirane | Forms a reactive epoxide ring. organic-chemistry.org |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O | 1-(2,5-Dimethoxyphenyl)ethan-1-one | Cleaves the double bond to form a ketone. youtube.com |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(2,5-Dimethoxyphenyl)propan-2-ol | Results in anti-Markovnikov addition of water across the double bond. |

Modifications on the Dimethoxybenzene Ring System

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) groups. masterorganicchemistry.com The directing effects of the existing substituents determine the position of any new incoming group. youtube.comyoutube.com

Directing Effects:

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors due to their ability to donate a lone pair of electrons via resonance. masterorganicchemistry.com

Isopropenyl Group (-C(CH₃)=CH₂): As an alkyl-type group, it is a weak activating group and also an ortho, para-director. youtube.com

In this compound, the positions ortho to one methoxy group are C2 and C3. The positions para to the methoxy groups are occupied. The C2 position is already substituted with the isopropenyl group. Therefore, the methoxy group at C1 directs towards C2 (blocked) and C6. The methoxy group at C4 directs towards C3 and C5. The isopropenyl group at C2 directs towards C1 (blocked), C3, and C6.

The positions C3 and C6 are activated by at least one methoxy group and the isopropenyl group. However, the C5 position is only activated by the methoxy group at C4. The combined directing effects strongly favor substitution at the C3 and C6 positions. Steric hindrance from the adjacent isopropenyl group might slightly disfavor the C3 position compared to C6. youtube.com Therefore, electrophilic substitution would be expected to occur primarily at the C6 position, and to a lesser extent at the C3 position.

Common electrophilic substitution reactions include:

Nitration: (H₂SO₄, HNO₃) to introduce a nitro (-NO₂) group.

Halogenation: (Br₂, FeBr₃ or Cl₂, AlCl₃) to add a halogen atom.

Friedel-Crafts Acylation: (RCOCl, AlCl₃) to add an acyl group. Note that Friedel-Crafts reactions can be complex on highly activated rings. google.com

| Substituent Group | Position | Type | Directing Effect |

| Methoxy (-OCH₃) | C1, C4 | Strongly Activating | ortho, para |

| Isopropenyl (-C(CH₃)=CH₂) | C2 | Weakly Activating | ortho, para |

| Predicted EAS Site | C6 | - | Major Product |

| Predicted EAS Site | C3 | - | Minor Product |

Formation of Organometallic Complexes

The electron-rich benzene (B151609) ring of this compound can act as an η⁶-ligand, donating its π-electron density to a transition metal center. This results in the formation of "piano-stool" complexes, a common structural motif in organometallic chemistry. rsc.orgias.ac.in Metals such as ruthenium and rhodium are well-known to form stable complexes of this type with arene ligands. nih.govnih.govrsc.org

The synthesis of such complexes typically involves the reaction of the arene with a suitable metal precursor. For example, (benzene)ruthenium dichloride dimer, [Ru(η⁶-C₆H₆)Cl₂]₂, can undergo ligand exchange with a substituted arene like this compound to form the corresponding complex. wikipedia.org These complexes are not merely curiosities; they are widely used as catalysts in various organic transformations, including hydrogenation and C-H activation. ias.ac.inresearchgate.net The electronic properties of the arene ligand, influenced by substituents like the methoxy and isopropenyl groups, can tune the reactivity and selectivity of the metal catalyst. nih.govrsc.org

| Metal Center | Precursor Example | Complex Type | Significance |

| Ruthenium (Ru) | [Ru(p-cymene)Cl₂]₂ | Piano-stool | Catalysis (e.g., transfer hydrogenation), anticancer research. ias.ac.innih.govnih.gov |

| Rhodium (Rh) | [Rh(Cp*)Cl₂]₂ | Half-sandwich | Catalysis (e.g., C-H activation, small molecule activation). nih.govfu-berlin.de |

Green Chemistry and Sustainable Synthetic Routes for Substituted Benzenes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. capes.gov.br The synthesis of substituted benzenes, a cornerstone of the chemical industry, is an area where these principles can have a significant effect.

Key strategies for greener synthesis include:

Use of Safer Solvents: Traditional syntheses often use volatile and toxic organic solvents. Green chemistry encourages the use of alternatives like water, supercritical fluids, or ionic liquids. capes.gov.br For example, some multi-component reactions to build substituted aromatic rings can be performed in water or ethanol. ias.ac.in

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is central to green chemistry. For instance, solid acid catalysts can replace corrosive liquid acids in Friedel-Crafts reactions, and Rochelle salt has been used as a green, reusable catalyst for synthesizing chromene derivatives. ias.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes waste. Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations.

Energy Efficiency: Employing methods like microwave-assisted synthesis or flow chemistry can reduce reaction times and energy consumption compared to conventional heating. capes.gov.br Flow chemistry, in particular, allows for better control over reaction parameters, improving safety and efficiency. capes.gov.br

The synthesis of 1,4-dimethoxybenzene itself can be approached from hydroquinone (B1673460) using methylation agents. nih.gov Greener approaches would favor less toxic methylating agents than dimethyl sulfate (B86663) and seek to minimize solvent waste. The development of biocatalytic routes, using enzymes to perform specific transformations, represents a frontier in the sustainable synthesis of complex aromatic compounds.

Chemical Reactivity and Mechanistic Investigations of 1,4 Dimethoxy 2 Prop 1 En 2 Yl Benzene

Reactions Involving the Prop-1-en-2-yl Group

The prop-1-en-2-yl group, an α-methylstyrene-type functionality, is an electron-rich alkene. Its reactivity is significantly influenced by the electronic effects of the attached 2,5-dimethoxyphenyl group. The methoxy (B1213986) groups, being strong electron-donating substituents, increase the electron density of the entire molecule, including the double bond, making it highly susceptible to electrophilic attack.

Electrophilic Addition Reactions

The double bond in the prop-1-en-2-yl group readily undergoes electrophilic addition reactions. In the addition of hydrohalic acids (HX), the reaction is expected to follow Markovnikov's rule. The proton (H+) will add to the terminal carbon (C1 of the propene chain), which bears more hydrogen atoms, leading to the formation of a stable tertiary benzylic carbocation at C2. This carbocation is further stabilized by resonance with the electron-rich dimethoxybenzene ring. Subsequent attack by the halide (X-) on this carbocation yields the final product. openstax.org

The electron-donating methoxy groups on the benzene (B151609) ring enhance the rate of reaction by stabilizing the carbocation intermediate. researchgate.net For instance, studies on the reactivity of related α-methylstyrene derivatives have shown that electron-releasing groups on the aromatic ring increase the rate of reaction compared to unsubstituted or electron-withdrawing group-substituted substrates. researchgate.net

Table 1: Predicted Products of Electrophilic Addition

| Reactant | Reagent | Major Product | Rationale |

| 1,4-dimethoxy-2-(prop-1-en-2-yl)benzene | HBr | 2-(2-bromopropan-2-yl)-1,4-dimethoxybenzene | Follows Markovnikov's rule, proceeding through a stable tertiary benzylic carbocation intermediate stabilized by the electron-donating dimethoxybenzene ring. openstax.org |

| This compound | H₂O, H⁺ | 2-(1,4-dimethoxy-2-phenyl)propan-2-ol | Acid-catalyzed hydration, also follows Markovnikov's rule, leading to a tertiary alcohol. |

Reductive Processes

The alkene double bond can be selectively reduced to a single bond without affecting the aromaticity of the benzene ring through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) and a metal catalyst. youtube.comyoutube.com

Standard catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are effective for this transformation under mild conditions (e.g., room temperature and atmospheric pressure of H₂). youtube.com The electron-rich nature of the styrene (B11656) derivative facilitates the reaction. youtube.com It is important to control the reaction conditions, as harsh conditions such as elevated pressure and temperature can lead to the reduction of the aromatic ring itself. youtube.comyoutube.com

Table 2: Reductive Transformation of the Prop-1-en-2-yl Group

| Starting Material | Reagents & Conditions | Product | Description |

| This compound | H₂, Pd/C, Ethanol (B145695), Room Temp. | 1,4-dimethoxy-2-isopropylbenzene | Selective hydrogenation of the alkene double bond to form the corresponding saturated alkylbenzene. youtube.com |

Oxidative Transformations

The prop-1-en-2-yl group is susceptible to oxidative cleavage, which breaks the carbon-carbon double bond to form carbonyl compounds. Ozonolysis is a classic method for this transformation. brainly.comiitk.ac.ininfinitylearn.com Reaction with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) would cleave the double bond to yield 1-(2,5-dimethoxyphenyl)ethan-1-one and formaldehyde (B43269). brainly.cominfinitylearn.com

The oxidative cleavage of α-methylstyrene and its derivatives to form acetophenone (B1666503) is a well-documented reaction using various reagents. acs.orgsigmaaldrich.com For example, heterogeneous catalysts like KSF montmorillonite (B579905) with air as the oxidant have been used for the oxidative cleavage of styrenes to the corresponding benzaldehydes, suggesting a similar transformation is possible for our target molecule to yield a ketone. researchgate.net

Table 3: Oxidative Cleavage Products

| Starting Material | Reagents & Conditions | Products | Description |

| This compound | 1. O₃, CH₂Cl₂, -78 °C2. Zn, H₂O | 1-(2,5-dimethoxyphenyl)ethan-1-one and Formaldehyde (HCHO) | Ozonolysis cleaves the double bond to form a ketone and formaldehyde after reductive workup. brainly.comiitk.ac.inmsu.edu |

Polymerization Studies of Related Styrenic Systems

The subject molecule is a derivative of styrene and is expected to undergo polymerization. Given the electron-donating nature of the two methoxy groups, the vinyl group is electron-rich, making the monomer particularly susceptible to cationic polymerization. csbsju.eduyoutube.com Cationic polymerization is initiated by an electrophile, often a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) or a strong Brønsted acid, which attacks the double bond to form a stable tertiary benzylic carbocation. youtube.comwpmucdn.com This cation then propagates by attacking the double bond of subsequent monomer units. wpmucdn.com

The presence of electron-donating groups, such as the methoxy groups in this compound, stabilizes the propagating carbocation, thereby increasing the rate of polymerization compared to unsubstituted styrene. youtube.comacs.org

Reactivity of the Dimethoxybenzene Core

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The 1,4-dimethoxybenzene (B90301) core is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating resonance effects of the two methoxy groups. libretexts.orglumenlearning.com These groups are ortho- and para-directors. libretexts.orgpressbooks.pub In this compound, the ring has three substituents: two methoxy groups at positions 1 and 4, and a prop-1-en-2-yl group at position 2.

To predict the regioselectivity of a subsequent electrophilic attack, the directing effects of all three groups must be considered:

Methoxy group at C1: Directs to C2 (blocked) and C6.

Prop-1-en-2-yl group at C2: This is an alkyl group, which is a weak activator and an ortho-, para-director. It directs to C1 (blocked), C3, and C6.

Methoxy group at C4: Directs to C3 and C5.

The directing effects are additive. The most activating groups will control the position of substitution. masterorganicchemistry.com The methoxy groups are much stronger activators than the alkyl group. lumenlearning.com

Position 3: Activated by the methoxy group at C4 (ortho) and the alkyl group at C2 (ortho).

Position 5: Activated by the methoxy group at C4 (ortho).

Position 6: Activated by the methoxy group at C1 (ortho) and the alkyl group at C2 (para).

Considering the powerful activating nature of the methoxy groups, positions 3, 5, and 6 are all electronically favored. However, steric hindrance will also play a crucial role. Position 3 is ortho to two existing substituents, making it sterically hindered. Position 6 is ortho to one substituent. Position 5 is the least sterically hindered of the activated positions. Therefore, electrophilic substitution is most likely to occur at position 5, with some potential for substitution at position 6, depending on the size of the electrophile. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitutions on Ether Functionalities

Nucleophilic substitution reactions targeting the ether functionalities of this compound are challenging and require specific conditions. The direct nucleophilic aromatic substitution (SNAr) to replace a methoxy group on the benzene ring is generally not feasible. SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.comyoutube.com In this molecule, the methoxy and isopropenyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. youtube.com

Instead, nucleophilic substitution typically occurs at the methyl group of the ether linkage, leading to cleavage of the O-CH₃ bond. This reaction does not occur under basic or neutral conditions and requires harsh reagents, most commonly strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The mechanism involves initial protonation of the ether oxygen, followed by an SN2 attack on the methyl carbon by a nucleophile (e.g., I⁻ or Br⁻), yielding a phenol (B47542) and methyl iodide or bromide. This classic reaction is known as the Zeisel ether determination. Due to the two ether groups, stepwise or complete demethylation is possible depending on the stoichiometry and reaction conditions.

Oxidation Potentials and Mechanisms of Related Dimethoxybenzenes

The electrochemical behavior of 1,4-dimethoxybenzene and its derivatives has been a subject of significant investigation, particularly concerning their oxidation. The two methoxy groups make the aromatic ring highly electron-rich and thus susceptible to oxidation.

Cyclic voltammetry studies on substituted 1,4-dimethoxybenzenes in acetonitrile (B52724) show that these compounds typically exhibit two oxidation waves. researchgate.net The first oxidation is a reversible one-electron process that forms a stable radical cation, while the second is an irreversible process occurring at a more positive potential. researchgate.net The potential for the first oxidation is highly dependent on the nature of the substituents on the aromatic ring.

Theoretical calculations using density functional theory (DFT) have shown that the oxidation potential of 1,4-dimethoxybenzene is approximately 4.13 V (vs. Li/Li⁺). nih.govrsc.org Electron-donating groups substituted onto the benzene ring decrease this potential, making the compound easier to oxidize, whereas electron-withdrawing groups increase it. nih.govbohrium.com The prop-1-en-2-yl group on the target compound is considered an electron-donating group, and thus it is expected to have a first oxidation potential lower than that of the parent 1,4-dimethoxybenzene.

Upon electrochemical oxidation under controlled-potential or constant-current electrolysis, substituted 1,4-dimethoxybenzenes can yield a variety of products depending on the medium (e.g., solvent, electrolyte) and electrode material. researchgate.net Common products include the corresponding 1,4-benzoquinones, polymers, and products from side-chain oxidation or coupling. researchgate.net

Table 1: First Anodic Potentials of Selected 1,4-Dimethoxybenzene Derivatives Data sourced from cyclic voltammetry measurements in acetonitrile-0.1 M lithium perchlorate (B79767) solution at a Pt working electrode. researchgate.net

| Compound | Substituent(s) | First Anodic Potential (V vs Ag/AgCl) |

| 1,4-Dimethoxybenzene | None | ~1.2 |

| 2-(Acetoxymethyl)-1,4-dimethoxybenzene | -CH₂OAc | ~1.3 |

| 2,5-Bis(acetoxymethyl)-1,4-dimethoxybenzene | 2,5-di(-CH₂OAc) | ~1.4 |

| 2-(Chloromethyl)-1,4-dimethoxybenzene | -CH₂Cl | ~1.35 |

This interactive table is based on data presented in reference researchgate.net.

Catalytic Transformations

Transition Metal Catalysis for Functionalization

The dual functionality of this compound, possessing both an alkene and an activated aromatic ring, makes it a versatile substrate for various transition metal-catalyzed reactions.

Reactions at the Alkene: The prop-1-en-2-yl group is a prime site for catalytic transformations.

Hydrogenation: In the presence of metal catalysts like platinum, palladium, or nickel, the double bond can be readily reduced via catalytic hydrogenation to yield 1,4-dimethoxy-2-isopropylbenzene. youtube.comyoutube.comyoutube.com This reaction typically proceeds via a syn-addition of two hydrogen atoms across the double bond. youtube.com

Heck Reaction: The alkene can participate in palladium-catalyzed Mizoroki-Heck reactions. This reaction couples the alkene with an aryl halide or triflate to form a more substituted alkene, providing a powerful method for C-C bond formation. rsc.orgbohrium.comsctunisie.org The electron-rich nature of the dimethoxybenzene ring can influence the catalytic cycle.

Polymerization: Like other styrene derivatives, the alkene moiety can undergo polymerization initiated by transition-metal catalysts, leading to the formation of polymers with a polyolefin backbone and pendant dimethoxyphenyl groups. elsevier.com

Reactions on the Aromatic Ring (C-H Functionalization): The electron-rich C-H bonds on the aromatic ring are potential targets for direct functionalization. Transition metal-catalyzed C-H activation is a modern synthetic strategy that allows for the formation of C-C or C-heteroatom bonds without pre-functionalized starting materials. utoronto.cayoutube.com Palladium catalysts, in particular, have been used for the direct arylation or alkenylation of electron-rich arenes like dimethoxybenzene. rsc.org

Acid- and Base-Catalyzed Reactions

Acid-Catalyzed Reactions:

Electrophilic Aromatic Substitution: The 1,4-dimethoxybenzene core is highly activated towards electrophilic aromatic substitution (EAS). The two methoxy groups and the isopropenyl group are all ortho, para-directing. youtube.com The strongest activating group, the methoxy group at position 1, will primarily direct incoming electrophiles. Given the substitution pattern, the most likely position for further substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) would be at C5, which is ortho to the C4-methoxy group and para to the C1-methoxy group. Friedel-Crafts alkylation of 1,4-dimethoxybenzene is a well-established reaction that often leads to dialkylation due to the high reactivity of the ring. acs.orgacs.org

Alkene Reactions: The prop-1-en-2-yl group is reactive under acidic conditions. It can be protonated to form a stable tertiary carbocation, which can then be trapped by a nucleophile (e.g., hydration in aqueous acid to form an alcohol) or initiate cationic polymerization.

Base-Catalyzed Reactions:

Ether Stability: The ether linkages are generally stable to all but the strongest bases. Cleavage of the aryl-oxygen or methyl-oxygen bond requires extreme conditions.

Benzyne (B1209423) Formation: While standard nucleophilic aromatic substitution is disfavored, reaction with exceptionally strong bases like sodium amide (NaNH₂) can potentially lead to an elimination-addition reaction via a benzyne intermediate. youtube.com This would involve deprotonation of one of the aromatic hydrogens, followed by elimination of a methoxy group to form a highly reactive aryne, which is then rapidly attacked by a nucleophile.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and mechanisms of molecules like this compound.

Researchers have successfully used DFT to model the oxidation of 1,4-dimethoxybenzene derivatives. nih.gov These calculations can accurately predict oxidation potentials and explain the effect of different substituents on the ease of forming the radical cation. nih.govrsc.org By analyzing the distribution of electron density and orbital energies, these studies provide insight into the stability of intermediates and the subsequent reaction pathways. bohrium.com

Computational methods are also extensively applied to study the mechanisms of catalytic reactions. For instance, the mechanism of electrophilic aromatic substitution on dimethoxybenzene catalyzed by Lewis acids has been investigated. utoronto.cathieme.de Such studies can map the entire reaction coordinate, identifying transition states and intermediates. By calculating the free energy barriers (ΔG‡) for different possible pathways, computational models can predict the regioselectivity of a reaction, explaining why one isomer is formed over another. thieme.de This aligns with experimental observations where local reactivity descriptors derived from DFT are used to predict the most likely site of electrophilic attack. utoronto.cathieme.de

Table 2: Applications of Computational Chemistry in Studying Dimethoxybenzene Reactivity

| Application Area | Computational Method | Investigated Properties / Outcomes | Relevant Findings |

| Electrochemical Oxidation | DFT (B3LYP/6-311+G(d)) | Oxidation Potentials, Intermediate Stability | Predicts how substituents alter oxidation potential; electron-donating groups lower the potential. nih.gov |

| Electrophilic Substitution | DFT | Reaction Pathways, Transition State Energies (ΔG‡), Local Reactivity Descriptors (Parr functions) | Elucidates the reaction mechanism, explains regioselectivity by comparing energy barriers for different attack positions. utoronto.cathieme.de |

| Reaction Dynamics | IRC (Intrinsic Reaction Coordinate) | Stepwise vs. Concerted Mechanisms, Electron Density Transfer | Visualizes the progress of a reaction from reactants to products, confirming the nature of the chemical transformation. thieme.de |

This interactive table summarizes findings from references nih.gov, utoronto.ca, and thieme.de.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 1,4-dimethoxy-2-(prop-1-en-2-yl)benzene. Through one- and two-dimensional experiments, a complete picture of the molecule's connectivity can be assembled.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of all hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the propenyl substituent. The chemical shifts (δ), multiplicities, and integration values provide a detailed map of the proton arrangement.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-3, H-5, H-6) | 6.7 - 7.0 | Multiplet (m) | 3H |

| Vinylic H (C=CH₂) | 4.9 - 5.2 | Multiplet (m) | 2H |

| Methoxy H (-OCH₃) | ~3.8 | Singlet (s) | 6H |

| Methyl H (-CH₃) | ~2.1 | Singlet (s) | 3H |

Note: Data are typical values and may vary based on solvent and instrument frequency.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom generates a distinct signal, revealing the total number of carbon environments and their electronic nature (aliphatic, aromatic, vinylic, etc.).

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |

| Quaternary C (C-2, C=C) | 140 - 155 |

| Aromatic CH (C-3, C-5, C-6) | 110 - 120 |

| Vinylic CH₂ (C=CH₂) | ~115 |

| Methoxy C (-OCH₃) | 55 - 60 |

| Methyl C (-CH₃) | ~20 |

Note: Data are typical values and may vary based on solvent and instrument frequency.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It would show cross-peaks connecting the signal of each aromatic CH proton to its corresponding carbon, the vinylic protons to their carbon, and the methyl and methoxy protons to their respective carbons. youtube.comyoutube.com This technique is significantly more sensitive than older methods. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons separated by two or three bonds (²J_CH_ and ³J_CH_). ustc.edu.cn This is vital for establishing the substitution pattern on the benzene (B151609) ring. For instance, correlations would be expected between the methoxy protons and their attached aromatic carbons (C-1 and C-4), and between the propenyl group's protons and the aromatic carbon at the C-2 position. researchgate.net The absence of a cross-peak does not definitively rule out a correlation, as the coupling constant can sometimes be near zero. columbia.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The absorption or scattering of infrared radiation corresponds to specific molecular vibrations (stretching, bending).

| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Functional Group |

| C-H stretch (aromatic) | 3100 - 3000 | Aromatic Ring |

| C-H stretch (aliphatic/vinylic) | 3000 - 2850 | -CH₃, =CH₂ |

| C=C stretch (aromatic) | 1600 - 1475 | Aromatic Ring |

| C=C stretch (alkene) | ~1650 | Propenyl Group |

| C-O stretch (aryl ether) | 1275 - 1200 | Methoxy Group |

Overtones and combination bands, which are typically much weaker than fundamental absorptions, can also appear in the spectrum. spectroscopyonline.com For substituted benzenes, a characteristic pattern of weak bands often appears between 2000 and 1650 cm⁻¹, which can sometimes aid in determining the substitution pattern. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₂H₁₆O₂, corresponding to a molecular weight of approximately 192.25 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 192. The fragmentation pattern provides structural clues. Key expected fragments include:

[M-15]⁺: Loss of a methyl radical (•CH₃) from a methoxy group, resulting in a fragment at m/z 177. This is a common fragmentation pathway for methoxy-containing compounds.

[M-31]⁺: Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 161.

Other fragments resulting from cleavages within the propenyl side chain or rearrangements of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com It provides precise data on bond lengths, bond angles, and intermolecular interactions.

Since this compound is likely an oil or low-melting solid, obtaining a single crystal suitable for X-ray diffraction may be challenging. In such cases, the technique is applied to solid derivatives or metal complexes of the compound. bohrium.comresearchgate.net The crystal structure of a derivative confirms the core skeleton and substitution pattern of the parent molecule. bohrium.comnih.gov Analysis of related methoxy-substituted aromatic compounds reveals how intermolecular forces, such as C-H···π interactions, dictate the packing in the crystal lattice. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

The assessment of purity and the separation of this compound from reaction mixtures or natural extracts rely heavily on chromatographic techniques. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are instrumental in isolating and quantifying this compound. While specific, detailed chromatographic methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as other methoxy-substituted propenylbenzenes and constituents of essential oils, provide a strong basis for its analysis.

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The subsequent detection by mass spectrometry allows for the identification of the compound based on its mass spectrum. For the analysis of complex mixtures like essential oils, where numerous isomers and related compounds may be present, GC-MS is indispensable for accurate identification and quantification. nih.govmdpi.com The choice of the capillary column's stationary phase is critical for achieving the desired separation. Non-polar columns, such as those with a 100% methyl silicone or 5% diphenyl/95% methylpolysiloxane phase, are often employed for the analysis of aromatic and volatile compounds. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is another key technique for the purity assessment and preparative separation of this compound. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly used for compounds of this nature. This method separates components based on their hydrophobicity. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the separation can be optimized. nih.govgsconlinepress.com For preparative applications, where the goal is to isolate the pure compound, HPLC can be scaled up to handle larger sample volumes. chemicalbook.com The use of a Diode-Array Detector (DAD) allows for the monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment. nih.gov

Below are representative data tables outlining typical chromatographic conditions for the analysis of related compounds, which can be adapted for this compound.

Gas Chromatography (GC) Data for Related Aromatic Compounds Interactive Data Table: GC Conditions for Analysis of Aromatic Compounds

| Parameter | Method for Essential Oil Analysis nih.gov | Method for General Volatiles aqmd.gov |

| Column | Rxi-5MS (5% diphenyl/95% dimethyl polysiloxane) | DBR-1 Megabore (non-polar phase) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.53 mm ID, 5.0 µm film thickness |

| Carrier Gas | Helium | Helium |

| Inlet Temperature | 250 °C | Not specified |

| Oven Program | 60 °C (2 min), then 3 °C/min to 240 °C, hold for 5 min | 50°C (5 min), then 15°C/min to 200°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) | Flame Ionization Detector (FID) / Mass Spectrometer (MS) |

| MS Ion Source | 70 eV | 70 eV |

| MS Mass Range | 40-350 amu | Not specified |

High-Performance Liquid Chromatography (HPLC) Data for Related Phenolic and Aromatic Compounds

Interactive Data Table: HPLC Conditions for Analysis of Phenolic and Aromatic Compounds

| Parameter | Method for Phenolic Compounds nih.gov | Method for Aromatic Drugs gsconlinepress.com |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) | Enable C18G (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Water/Acetonitrile/Triethylamine (838:160:2, v/v), pH 5.5 | 1% Glacial Acetic Acid:Acetonitrile (50:50 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at 254 nm | UV at 272 nm |

| Temperature | Room Temperature | Ambient |

| Injection Volume | 20 µL | Not specified |

Computational Chemistry and Theoretical Aspects

Quantum Chemical Studies (e.g., DFT, Ab-initio calculations) for Electronic Structure and Energetics

Quantum chemical studies, particularly Density Functional Theory (DFT) and ab-initio methods, are fundamental in elucidating the electronic structure and energetics of aromatic compounds. For derivatives of dimethoxybenzene, these calculations are used to determine optimized geometries, vibrational frequencies, and total energies. nih.govnih.govresearchgate.net

Methods like B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) combined with basis sets such as 6-311+G(d,p) are commonly employed to model the ground-state molecular structure and predict thermodynamic properties. researchgate.netmdpi.com For instance, in a study on 1,4-dimethoxybenzene (B90301) (p-DMOB), DFT and Møller-Plesset perturbation theory (MP2) were used to calculate the energy variations during its oxidation process. researchgate.net The initial one-electron transfer oxidation of p-DMOB resulted in energy variations of 701.24 kJ·mol⁻¹ (B3LYP) and 728.27 kJ·mol⁻¹ (MP2). researchgate.net

Ab-initio methods, such as Restricted Hartree-Fock (RHF), are also utilized. scirp.org A comparative study on dimethoxybenzene derivatives found that while the PBE functional was the most time-efficient, the hybrid functional B3LYP provided the lowest total energy, indicating a more stable predicted structure. nih.gov Such studies confirm that theoretical calculations can accurately reproduce experimental structural parameters. scirp.org

Table 1: Example of Calculated Energy Parameters for a Dimethoxybenzene Derivative using DFT

| Parameter | Value | Method/Basis Set |

|---|---|---|

| Total Energy | -172,318.37 eV | B3LYP/Def2-TZVP |

| HOMO Energy | -0.21689 eV | B3LYP/6-311G |

| LUMO Energy | -0.08978 eV | B3LYP/6-311G |

Note: Data is illustrative for a related dimethoxybenzene derivative, not 1,4-dimethoxy-2-(prop-1-en-2-yl)benzene specifically. Sourced from studies on similar compounds. nih.govscirp.org

Molecular Dynamics and Conformational Analysis

In related substituted dimethoxybenzenes, crystallographic and computational studies have shown that methoxy (B1213986) groups can be twisted relative to the benzene (B151609) ring. For example, in one 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, the C-C-O-C torsion angle was found to be 9.14 (16)°. researchgate.net Similarly, other substituents can adopt specific conformations to minimize steric hindrance. For instance, in a bisimidazole-substituted biphenyl, the dihedral twist angle between the benzene rings was calculated to be 31.5° ± 3.7°. acs.org The planarity or non-planarity of these substituent groups significantly influences the molecule's packing in the solid state and its interaction with biological targets.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.orgmasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. wikipedia.org

For dimethoxybenzene derivatives, DFT calculations are used to visualize the distribution of these orbitals and calculate their energies. nih.gov In a study of a chloro-chalcone derivative with dimethoxy-phenyl rings, the HOMO was found to be localized mainly on both phenyl rings and the oxygen atoms, while the LUMO was concentrated on the propenone group. scirp.org This distribution suggests that the dimethoxy-substituted ring is the primary site for electrophilic attack.

The charge distribution within the molecule can be analyzed using methods like Natural Population Analysis (NPA) or Mulliken charge analysis. researchgate.netscirp.org These analyses reveal the partial charges on each atom, identifying electrophilic and nucleophilic sites. For example, Molecular Electrostatic Potential (MEP) maps can visually represent the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.govmdpi.com

Table 2: Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity. wikipedia.org |

| Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer. nih.gov |

| Softness (S) | 1/η | Ease of charge transfer. nih.gov |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Electron-attracting power. mdpi.com |

Prediction of Reactivity and Spectroscopic Parameters

Computational methods are widely used to predict the reactivity and spectroscopic properties of molecules. Reactivity trends can be correlated with the energies of frontier orbitals; for instance, higher HOMO energies are associated with greater nucleophilic reactivity. wuxibiology.com MEP maps also predict reactive sites for electrophilic and nucleophilic attacks. nih.gov

Theoretical calculations can accurately predict vibrational spectra (Infrared and Raman). researchgate.net By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This is often compared with experimental spectra, and a scaling factor may be applied to improve the agreement between theoretical and experimental values. researchgate.net

Furthermore, mass spectrometry fragmentation patterns can be rationalized using computational insights. For alkyl-substituted benzenes, a prominent peak at m/z 91 is common, resulting from the formation of a stable tropylium (B1234903) ion. whitman.edu The fragmentation is often initiated at the benzylic position, the carbon attached to the benzene ring, to form a resonance-stabilized cation. youtube.com

Bioisosteric Relationships and Design Principles for Substituted Benzene Fragments

In medicinal chemistry, benzene rings are frequently modified to fine-tune a drug candidate's properties. Bioisosteres are substituents or groups that are structurally distinct but possess similar physicochemical and biological properties to the group they are replacing. beilstein-journals.orgnih.gov The replacement of substituted benzene fragments with bioisosteres is a key strategy to improve properties such as aqueous solubility, metabolic stability, and lipophilicity, while retaining or enhancing biological activity. nih.govresearchgate.net

Saturated C(sp³)-rich scaffolds are increasingly used as bioisosteres for aromatic rings to escape the "flatland" of aromatic systems, which are often associated with poor metabolic stability. nih.gov Examples of bioisosteres for para-substituted benzenes include bicyclo[1.1.1]pentane (BCP), cubane, and bicyclo[2.2.2]octane. beilstein-journals.orgnih.gov For ortho- and meta-substituted benzenes, which are structurally represented by this compound's substitution pattern, scaffolds like 1,2-disubstituted BCPs have been developed. nih.govresearchgate.net

Biological and Biochemical Research on 1,4 Dimethoxy 2 Prop 1 En 2 Yl Benzene and Its Analogs

In Vitro Studies on Molecular Biological Activity Mechanisms (excluding clinical human trial data)

The potential biological activities of phenylpropanoids and their analogs are vast, ranging from receptor interactions to the modulation of fundamental cellular processes.

G protein-coupled receptors (GPCRs) are significant targets for a wide range of molecules. GPR18 is an orphan receptor that has been associated with cannabinoid-like ligands. guidetopharmacology.org

GPR18 Activation: While N-arachidonyl glycine (B1666218) (NAGly) was initially proposed as the endogenous ligand for GPR18, subsequent studies have produced conflicting results, leaving its status . guidetopharmacology.orgnih.gov However, the receptor can be activated by Δ⁹-tetrahydrocannabinol (THC). guidetopharmacology.org More recently, synthetic ligands have been developed to probe the function of this receptor. The compound PSB-KD-107 has been identified as a potent GPR18 agonist. nih.gov

Functional Consequences of GPR18 Activation: In vitro and ex vivo studies using PSB-KD-107 have shown that activating GPR18 can lead to significant physiological responses. For example, PSB-KD-107 induces endothelium-dependent vasorelaxation in isolated blood vessels. nih.gov This effect is blocked by GPR18 antagonists, confirming the receptor's role in mediating this response. nih.gov The mechanism is thought to involve the PI3K/Akt and ERK1/2 pathways, leading to the activation of endothelial nitric oxide synthase (eNOS). nih.gov

Although no direct binding data exists for 1,4-dimethoxy-2-(prop-1-en-2-yl)benzene at GPR18, the study of such analogs demonstrates that phenylpropanoid-like structures can interact with and modulate the activity of specific GPCRs, representing a potential mechanism of action.

Phenylpropanoids are well-documented modulators of various cellular pathways and can act as potent enzyme inhibitors. nih.gov

Enzyme Inhibition:

Antiviral Activity: Certain phenylpropanoid derivatives, such as the biflavonoid robustaflavone, have demonstrated the ability to inhibit viral enzymes. It showed approximately 90% inhibition of HIV reverse transcriptase at a concentration of 200 µg·mL⁻¹ in one study. nih.gov

Antibacterial Activity: Retrochalcones isolated from licorice roots have been found to inhibit the NADH-cytochrome C reductase in Micrococcus luteus. nih.gov

Cytoskeletal Disruption: Chlorogenic acid has been shown to inhibit the polymerization of the FtsZ protein in E. coli, which is essential for bacterial cell division. nih.gov

Modulation of Cellular Signaling:

Defense Pathways: Phenylpropanoids are integral to plant defense signaling. Their biosynthesis is often triggered by pathogens, leading to the production of antimicrobial compounds and signaling molecules like salicylic (B10762653) acid. nih.gov

Metabolic Flux Regulation: The flow of metabolites through the phenylpropanoid pathway is tightly controlled. The competition between enzymes like chalcone (B49325) synthase (CHS), which leads to flavonoids, and hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), which leads to lignin, is a critical regulatory point that determines the final metabolic output. mdpi.com

The table below provides examples of the modulatory effects of phenylpropanoid analogs.

| Phenylpropanoid Analog | Target | Effect | Biological System |

| Robustaflavone | HIV Reverse Transcriptase | Inhibition | In Vitro Assay |

| Licochalcones A and C | NADH-cytochrome C reductase | Inhibition | Micrococcus luteus |

| Chlorogenic acid | FtsZ protein | Inhibition of polymerization | E. coli |

| PSB-KD-107 (GPR18 Agonist) | GPR18 Receptor | Activation, Vasorelaxation | Isolated Blood Vessels |

Antimicrobial Activity of Structurally Related Derivatives and Analogs

The antimicrobial properties of phenolic monoterpenes like thymol (B1683141) and carvacrol (B1668589), which are structural isomers of the hydroxylated precursor to this compound, are well-documented. nih.govyoutube.com Research into their derivatives, including methylated (ether) and acylated (ester) analogs, provides insight into the structure-activity relationships that govern their efficacy.

A critical structural feature for the antimicrobial action of compounds like carvacrol and thymol is the presence of a free phenolic hydroxyl group. nih.govnih.gov This group is thought to be essential for activities such as disrupting bacterial membranes and inhibiting microbial growth. nih.govnih.gov Studies on carvacrol methyl ether, a direct analog where the hydroxyl group is replaced by a methoxy (B1213986) group, demonstrated that it was not effective against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Saccharomyces cerevisiae. nih.gov This lack of activity suggests that the conversion of the hydroxyl to a methoxy group, as seen in this compound, could significantly diminish or eliminate the antimicrobial effects observed in its phenolic counterparts. nih.govnih.gov The antimicrobial activity of thymol is attributed to its ability to compromise the integrity of the bacterial cell membrane, leading to the leakage of intracellular materials and cell death. nih.gov

However, the modification of these parent structures does not always lead to a loss of activity. Various synthetic derivatives of thymol have been shown to possess significant antimicrobial properties. For instance, certain thymol derivatives have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacterial strains, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to the antibiotic kanamycin (B1662678) sulfate (B86663). nih.gov One study isolated eight thymol derivatives from Ageratina adenophora, with two compounds in particular showing strong activity against five bacterial strains with MIC values from 3.9 to 15.6 μg/mL. nih.gov This indicates that while the free hydroxyl group is a key determinant, other structural modifications can yield potent antimicrobial agents. nih.gov

The table below summarizes the antimicrobial activities of various analogs and derivatives of this compound.

| Compound/Derivative | Target Microorganism | Observed Activity/Finding | Reference |

| Carvacrol methyl ether | E. coli, P. fluorescens, S. aureus, L. plantarum, B. subtilis, S. cerevisiae, B. cinerea | Not efficient; indicates the free hydroxyl group is essential for activity. | nih.gov |

| Carvacrol methyl ester | Bacillus cereus | Did not inhibit growth; highlights the importance of the hydroxyl group. | nih.gov |

| Thymol | Pseudomonas aeruginosa, S. aureus, Streptococcus iniae, Enterobacter sakazakii | Strong antibacterial and antibiofilm activities; causes membrane damage and DNA intercalation. | nih.gov |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | S. aureus, B. cereus, B. thuringiensis, P. aeruginosa, E. coli | Strong activity with MIC values ranging from 3.9 to 15.6 μg/mL. | nih.gov |

| 9-isobutyryloxy-8-hydroxy-7-hydroperoxythymol | S. aureus, B. cereus, B. thuringiensis, P. aeruginosa, E. coli | Strong activity with MIC values ranging from 3.9 to 15.6 μg/mL. | nih.gov |

Chemoecological Interactions and Role in Natural Systems (excluding human data)

Insect Attractant and Pheromone Research for Analogs

Research into the chemoecological roles of analogs of this compound, such as thymol and carvacrol, has primarily focused on their insect repellent and insecticidal properties rather than as attractants. mdpi.comresearchgate.net These compounds are key components of essential oils from plants in the Lamiaceae family and play a significant role in plant defense against insect herbivores. researchgate.net

Studies have shown that carvacrol and thymol exhibit remarkable repellent activity against various insect species, including imported fire ants (Solenopsis invicta). mdpi.com In this context, the free hydroxyl group is again crucial for bioactivity. When carvacrol and thymol were converted to their acetate (B1210297) derivatives (carvacrol acetate and thymol acetate), their repellent effects against fire ants were significantly reduced. mdpi.com This suggests that analogs with a methoxy group, such as this compound, might also exhibit weaker repellent activity compared to their hydroxylated parent compounds. Carvacrol was found to be a more potent repellent than thymol against several fire ant species. mdpi.com

In addition to repellency, thymol and carvacrol and their derivatives have been investigated as insecticides. nih.govmdpi.com They have been shown to be toxic to various insect pests, including the West Nile vector Culex pipiens and the agricultural pest Spodoptera frugiperda. nih.govmdpi.com The neurotoxic effects of these compounds are believed to involve the potentiation of ligand-gated chloride channels in the insect nervous system and the blockage of octopamine (B1677172) receptors, which are unique to insects. mdpi.com Structural modifications to the thymol and carvacrol framework have been explored to create new potential insecticides. nih.gov

The table below details the observed effects of related compounds on various insect species.

| Compound | Target Insect | Observed Effect | Finding | Reference |

| Carvacrol | Imported fire ants (S. invicta, S. richteri) | Repellency | Minimum Repellent Effective Doses (MREDs) of 0.98–7.80 µg/g. More potent than thymol. | mdpi.com |

| Thymol | Imported fire ants (S. invicta, S. richteri) | Repellency | MREDs of 7.8–31.25 µg/g. | mdpi.com |

| Carvacrol Acetate | Imported fire ants | Repellency | Weaker repellency than carvacrol. | mdpi.com |

| Thymol Acetate | Imported fire ants | Repellency | Weaker repellency than thymol. | mdpi.com |

| Carvacrol & Thymol | Culex pipiens (larvae) | Insecticidal | Both compounds are toxic; combinations can produce synergistic effects. | mdpi.com |

| Carvacrol & Thymol | Spodoptera frugiperda (cell line) | Cytotoxicity | Marked toxicity, reducing cell viability. | nih.gov |

| Thymol & Carvacrol | Frankliniella occidentalis & Thrips tabaci | Oviposition reduction | Both compounds reduced egg-laying activity. | researchgate.net |

Plant-Derived Occurrence and Biosynthetic Pathways

The analogs of this compound, specifically the phenolic monoterpenes thymol and carvacrol, are well-known constituents of the essential oils of many aromatic plants, particularly within the mint family (Lamiaceae). db-thueringen.deresearchgate.net They are responsible for the characteristic fragrances of culinary herbs such as thyme (Thymus vulgaris) and oregano (Origanum vulgare). db-thueringen.denih.gov The occurrence of methylated derivatives like carvacrol methyl ether and thymol methyl ether has also been reported in the essential oils of these plants. db-thueringen.demdpi.com For instance, the application of certain biostimulants to Thymus vulgaris has been shown to induce the production of carvacrol methyl ether, a metabolite not present in control plants. researchgate.net

The biosynthetic pathway for thymol and carvacrol is well-elucidated and serves as a model for related monoterpenes. The process begins in the plastids via the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP). nih.gov The key steps are as follows:

Cyclization : GPP is cyclized by a terpene synthase enzyme, γ-terpinene synthase (TPS2), to form γ-terpinene. researchgate.netnih.gov

Oxidation : The γ-terpinene undergoes oxidation by a cytochrome P450 monooxygenase of the CYP71D family. nih.gov This step was previously thought to proceed via aromatization to p-cymene (B1678584) followed by hydroxylation, but recent research has clarified the pathway. researchgate.netnih.gov The P450 enzyme oxidizes γ-terpinene to an unstable cyclohexadienol intermediate. nih.gov

Dehydrogenation : A short-chain dehydrogenase/reductase (SDR) then acts on the unstable intermediate to produce the corresponding ketone (carvone or a related ketone). nih.gov

Tautomerization : Finally, the aromatic phenols, thymol and carvacrol, are formed through keto-enol tautomerization. nih.gov The precursor p-cymene is often found alongside thymol and carvacrol, but it is considered a byproduct formed from the unstable intermediate when the SDR enzyme is absent. nih.gov

The expression of the genes encoding the key enzymes in this pathway, such as TPS2 and CYP71D, can be influenced by external stimuli like methyl jasmonate, a plant hormone involved in defense responses, leading to increased production of thymol and carvacrol. nih.gov The biosynthesis of dimethoxy derivatives like this compound would require further enzymatic steps, specifically O-methylation, catalyzed by O-methyltransferase enzymes, acting on a hydroxylated precursor.

Applications in Advanced Chemical Synthesis and Materials Science Non Clinical

Role as an Intermediate in the Synthesis of Organic Compounds

The primary role of 1,4-dimethoxy-2-(prop-1-en-2-yl)benzene in advanced chemical synthesis is as a versatile intermediate. The isopropenyl group (prop-1-en-2-yl) is a key functional handle that can be readily transformed into other functionalities, allowing for the construction of more complex molecules.

A notable application is its use as a precursor in the synthesis of 1,4-dimethoxy-2-isopropylbenzene. The double bond of the isopropenyl group can be saturated through catalytic hydrogenation or other reduction methods. For instance, a documented synthesis route reports the conversion of this compound to 1,4-dimethoxy-2-isopropylbenzene with a high yield of 86%. chemicalbook.com This reaction was achieved using sodium and ammonia (B1221849) in a mixture of ethanol (B145695) and diethyl ether, as reported in a 1983 study by V. S. Russkikh and G. G. Abashev. chemicalbook.com Such transformations are fundamental in organic synthesis, where a stable alkyl-substituted benzene (B151609) is desired from an alkene precursor.

The reactivity of the double bond and the electron-rich nature of the dimethoxy-substituted benzene ring allow for a range of other potential transformations, including but not limited to:

Oxidative Cleavage: Breaking the double bond to form a ketone (2-acetyl-1,4-dimethoxybenzene) and formaldehyde (B43269).

Epoxidation: Forming an epoxide ring, which can then be opened by various nucleophiles to introduce new functional groups.

Hydroboration-Oxidation: To yield the corresponding alcohol, 2-(1,4-dimethoxyphenyl)propan-2-ol.

These potential reactions underscore its utility as a building block for creating a diverse array of substituted aromatic compounds for further research and development in various chemical sectors.

Synthesis from this compound

| Product | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| 1,4-dimethoxy-2-isopropylbenzene | Sodium, Ammonia, Ethanol, Diethyl Ether | 86% | chemicalbook.com |

Precursor for Advanced Polymeric Materials

The isopropenyl group in this compound makes it a monomer candidate for producing advanced polymeric materials. This structural motif is analogous to other polymerizable monomers like styrene (B11656) and α-methylstyrene. The polymerization of such monomers can proceed through various mechanisms, including free-radical, anionic, or cationic pathways.

While specific research on the polymerization of this compound is not widely documented, extensive studies on the polymerization of structurally similar diisopropenylbenzenes (DIB) provide strong evidence for its potential. researchgate.netgoogle.com Anionic polymerization of DIB has been shown to produce linear polymers with pendant double bonds, which can be further functionalized or cross-linked in subsequent steps. researchgate.net Furthermore, patents describe the production of substantially linear polymers from diisopropenylbenzenes using cationic polymerization with Lewis or Brønsted acid catalysts. google.com These polymers are noted for their high glass transition temperatures (Tg) and good solubility in non-polar solvents, making them suitable for applications such as copper-clad laminates for electronic circuit boards. google.com

Given these precedents, it is highly probable that this compound could be polymerized to form poly(1,4-dimethoxy-2-isopropenylbenzene). The presence of the two methoxy (B1213986) groups on the benzene ring would likely influence the polymer's properties, such as its refractive index, solubility, and thermal stability. Such polymers could be valuable as specialty materials in electronics and coatings. google.com

Potential Polymerization Characteristics

| Monomer | Potential Polymerization Methods | Anticipated Polymer Properties | Potential Applications |

|---|---|---|---|

| This compound | Cationic, Anionic, Free-Radical | High Tg, Soluble in non-polar solvents, Functionalizable backbone | Specialty coatings, Electronic materials (e.g., laminates) |

Potential in Flavor and Fragrance Research (Chemical Composition Perspective)

From a chemical composition perspective, this compound has potential relevance in flavor and fragrance research due to its core molecular structure. The parent compound, 1,4-dimethoxybenzene (B90301), is known for its intensely sweet, floral, and somewhat nut-like odor and is used in perfumes and soaps. mdpi.com

While direct sensory data for this compound is not available in the reviewed literature, the study of such derivatives is crucial for the discovery of new aroma chemicals. By synthesizing and evaluating structurally related compounds, chemists can explore the structure-odor relationships that are vital for developing new ingredients for the fragrance industry.

Structural Components and Potential Odor Contribution

| Molecular Moiety | Known/Expected Olfactory Contribution |

|---|---|

| 1,4-Dimethoxybenzene Core | Sweet, Floral, Nut-like |

| Isopropenyl Group | Potentially adds Green, Spicy, or Sharp notes |

Applications in Coordination Chemistry and Catalysis as a Ligand

In the field of coordination chemistry and catalysis, ligands play a critical role in determining the reactivity and selectivity of metal catalysts. While complex organic molecules are often designed as ligands, simpler aromatic compounds can also coordinate to metal centers. The potential of this compound to act as a ligand is based on two features: the π-system of the aromatic ring and the isopropenyl group, and the lone pairs of electrons on the oxygen atoms of the methoxy groups.

The electron-rich benzene ring could form η⁶-arene complexes with transition metals like chromium, iron, or ruthenium. The alkene of the isopropenyl group could also coordinate to a metal center in a η² fashion. However, such interactions are generally weak compared to those of dedicated phosphine (B1218219) or N-heterocyclic carbene ligands. The oxygen atoms of the methoxy groups are potential Lewis basic sites but are weak donors, and their ability to coordinate is often sterically hindered.

A review of the current scientific literature does not show specific examples of this compound being employed as a ligand in catalytic systems. Its simple structure and the relatively weak coordinating ability of its functional groups suggest that it is not a primary candidate for the development of highly active or selective catalysts, where more robust and specifically designed ligand architectures are typically required. researchgate.net

Emerging Applications in Chemical and Material Science

Emerging applications for this compound are likely to be found in the broader context of functional organic materials, particularly those derived from its polymeric forms. The field of organic electronics is constantly seeking new materials with tailored properties for devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).

Conjugated polymers derived from substituted styrenes and related vinyl compounds are of significant interest for these applications. mdpi.com The electronic properties of such polymers, including their HOMO/LUMO energy levels and bandgap, can be tuned by modifying the chemical structure of the monomer. The dimethoxy-substituted phenyl ring in this compound is an electron-donating group, which would influence the electronic characteristics of a polymer derived from it. Research on poly(1,4-dimethoxy phenylene vinylene) has shown that doping can dramatically increase conductivity and alter optical properties, demonstrating the potential of dimethoxy-phenylene based polymers in electro-optical applications. aps.org

Therefore, polymers synthesized from this compound could be explored for:

Dielectric Materials: The polarity imparted by the methoxy groups could be useful in creating materials for capacitors or as gate dielectrics in transistors.

Optical Materials: The aromatic nature and potential for conjugation could lead to polymers with interesting refractive or photoluminescent properties. mdpi.com

Functional Surfaces: Polymerization onto surfaces could create functional coatings with specific wettability or chemical reactivity.